Cephalexin is a semi-synthetic beta-lactam antibiotic that belongs to the first generation of cephalosporins. [] It is derived from cephalosporin C, a naturally occurring antibiotic produced by the fungus Cephalosporium acremonium. [] Cephalexin is primarily used in scientific research as a model compound to study various aspects of antibiotic action, pharmacokinetics, and drug delivery systems.
Cephalexin is synthesized from 7-aminodeacetoxycephalosporanic acid (7-ADCA) and phenylglycine methyl ester (PGME). It falls under the category of antibiotics, specifically classified as a first-generation cephalosporin. This classification indicates its spectrum of activity, which is generally broader than that of penicillins but narrower than later-generation cephalosporins.
The synthesis of cephalexin can be achieved through various methods, including chemical synthesis and enzymatic processes.
Cephalexin has the molecular formula and a molecular weight of approximately 347.39 g/mol. The structure features a β-lactam ring, which is characteristic of all β-lactam antibiotics, along with a dihydrothiazine ring fused to it.
The three-dimensional structure allows for interactions with bacterial cell wall synthesis enzymes, which are essential for its mechanism of action.
Cephalexin undergoes several chemical reactions during its synthesis:
Cephalexin exerts its antibacterial effect primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to:
The effectiveness against both Gram-positive cocci (like Staphylococcus aureus) and some Gram-negative rods (like Escherichia coli) highlights its clinical utility.
These properties are critical for formulation development in pharmaceutical applications.
Cephalexin is primarily used in clinical settings for:
The discovery of cephalosporins traces back to the fungus Cephalosporium acremonium, isolated by Giuseppe Brotzu in 1948. Cephalexin emerged in 1967 as a semisynthetic derivative of cephalosporin C, engineered to overcome limitations of earlier β-lactam antibiotics. Its development focused on enhancing oral bioavailability and acid stability, addressing key drawbacks of parenteral cephalosporins like cefazolin. Approved by the FDA in 1970, Cephalexin became the first orally active first-generation cephalosporin, revolutionizing outpatient management of bacterial infections. The structural modifications—specifically, the addition of a phenylglycyl side chain at the 7-position and methylation at the 3-position—enabled optimal pharmacokinetic properties while retaining bactericidal activity. This innovation filled a critical therapeutic gap, providing penicillin-alternative coverage for Gram-positive pathogens [1] [3] [10].
Cephalexin’s molecular structure comprises a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the 7-aminocephalosporanic acid (7-ACA) core characteristic of all cephalosporins. Its chemical designation is (6R,7R)-7-[(R)-2-amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, typically administered as a monohydrate. The R1 side chain (phenylglycine) enhances stability against staphylococcal penicillinase, while the 3-methyl group improves oral absorption. As a first-generation cephalosporin, Cephalexin exhibits preferential activity against Gram-positive bacteria, including Streptococcus pneumoniae and methicillin-sensitive Staphylococcus aureus (MSSA), with moderate Gram-negative coverage (e.g., Escherichia coli, Klebsiella pneumoniae). Its molecular weight is 347.39 g/mol, with pKa values of 5.2 and 7.3 influencing ionization states at physiological pH [3] [5] [6].
Table 1: Key Chemical Descriptors of Cephalexin
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₇N₃O₄S |
CAS Registry Number | 15686-71-2 |
Core Structure | 7-Aminocephalosporanic acid (7-ACA) |
R1 Side Chain | D-α-Amino-α-phenylacetamido |
C3 Modification | Methyl group |
pKa Values | 5.2 (carboxyl), 7.3 (amino) |
Bioavailability | >90% (acid-stable) |
Plasma Protein Binding | 10–15% |
Within the β-lactam taxonomy, Cephalexin belongs to the cephalosporin subclass, distinguished from penicillins by the dihydrothiazine ring replacing penicillin’s thiazolidine. This confers enhanced resistance to β-lactamases. As a first-generation cephalosporin, it contrasts with later generations in two key aspects:
Mechanistically, Cephalexin mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, irreversibly acylating PBPs and halting transpeptidation. This disrupts cell wall cross-linking, causing osmotic lysis. Its bactericidal efficacy is maximal against actively dividing bacteria synthesizing peptidoglycan [5] [6].
Table 2: Cephalosporin Generations and Structural Evolution
Generation | R1 Group Influence | Representative Agents | Spectrum Emphasis |
---|---|---|---|
First | Phenylglycyl (e.g., Cephalexin) | Cephalexin, Cefazolin | Gram-positive cocci |
Second | Alkoxyimino (e.g., Cefuroxime) | Cefaclor, Cefoxitin | Extended Gram-negative |
Third | Aminothiazolyl (e.g., Ceftriaxone) | Ceftazidime, Cefotaxime | Gram-negative bacilli |
Fourth | Zwitterionic (e.g., Cefepime) | Cefepime, Cefpirome | Broad-spectrum with β-lactamase stability |
Fifth | Anti-MRSA side chains | Ceftaroline | MRSA and Gram-negative |
Cephalexin’s pharmacokinetic profile further differentiates it: rapid intestinal absorption (peak plasma in 1 hour), minimal hepatic metabolism, and renal excretion (90% unchanged). This contrasts with later cephalosporins like ceftriaxone, which undergo biliary elimination. Its low protein binding (10–15%) enhances tissue penetration, particularly in skin, bone, and urine—explaining its clinical utility for soft tissue and urinary tract infections [1] [2] [8]. Cross-reactivity with penicillins is low (1–3%) and primarily linked to R1 similarity (e.g., amoxicillin), not the β-lactam core [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7